[3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl][4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone
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Overview
Description
[3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDIN-4-YL][4-(3-PYRIDYLMETHYL)PIPERAZINO]METHANONE is a complex heterocyclic compound that features a combination of pyrazole, isoxazole, pyridine, and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDIN-4-YL][4-(3-PYRIDYLMETHYL)PIPERAZINO]METHANONE typically involves multi-step reactions that include the formation of pyrazole, isoxazole, and pyridine rings followed by their coupling with piperazine. Common synthetic routes include:
Formation of Pyrazole Ring: This can be achieved through the condensation of 1,3-diketones with hydrazines.
Formation of Isoxazole Ring: This involves the cyclization of β-keto oximes.
Formation of Pyridine Ring: This can be synthesized via Hantzsch pyridine synthesis.
Coupling Reactions: The final step involves coupling the synthesized rings with piperazine under specific conditions, often using catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and isoxazole rings.
Reduction: Reduction reactions can occur at the pyridine ring, converting it to piperidine.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced heterocycles.
Substitution: Formation of substituted piperazines.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of [3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDIN-4-YL][4-(3-PYRIDYLMETHYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It can also modulate receptor activity by acting as an agonist or antagonist .
Comparison with Similar Compounds
Similar Compounds
Pyrazole Derivatives: Known for their diverse biological activities.
Isoxazole Derivatives: Studied for their anti-inflammatory and antimicrobial properties.
Pyridine Derivatives: Widely used in pharmaceuticals for their therapeutic potential.
Piperazine Derivatives: Known for their use in antipsychotic and antihelminthic drugs.
Uniqueness
The uniqueness of [3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDIN-4-YL][4-(3-PYRIDYLMETHYL)PIPERAZINO]METHANONE lies in its multi-functional structure, which allows it to interact with multiple biological targets, making it a versatile compound for various therapeutic applications.
Properties
Molecular Formula |
C22H23N7O2 |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
[3-methyl-6-(1-methylpyrazol-4-yl)-[1,2]oxazolo[5,4-b]pyridin-4-yl]-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C22H23N7O2/c1-15-20-18(10-19(25-21(20)31-26-15)17-12-24-27(2)14-17)22(30)29-8-6-28(7-9-29)13-16-4-3-5-23-11-16/h3-5,10-12,14H,6-9,13H2,1-2H3 |
InChI Key |
PWPBRXOQACHXFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CN(N=C3)C)C(=O)N4CCN(CC4)CC5=CN=CC=C5 |
Origin of Product |
United States |
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